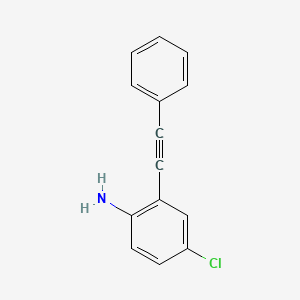

4-Chloro-2-(phenylethynyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2-phenylethynyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-8-9-14(16)12(10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMNQMVRAKHPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 4-Chloro-2-(phenylethynyl)aniline, a substituted aniline derivative of interest in organic synthesis and potentially in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from chemical suppliers, provides predicted data based on closely related analogs, and details a robust, experimentally-grounded synthetic protocol. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, evaluation, and potential application of this and similar molecules.

Chemical and Physical Properties

Direct experimental data for many of the physical properties of this compound are not extensively reported in publicly available literature. The information presented below is a combination of data from chemical suppliers and predicted values for a structurally analogous compound, 4-chloro-2-(p-tolylethynyl)aniline.

General Information

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 928782-97-2 | [1] |

| Molecular Formula | C₁₄H₁₀ClN | [1] |

| Molecular Weight | 227.69 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| InChI Key | JUMNQMVRAKHPJD-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

The following data are predicted for the closely related compound, 4-chloro-2-(p-tolylethynyl)aniline, and can be considered as estimations for this compound.

| Property | Predicted Value | Reference |

| Boiling Point | 405.9 ± 45.0 °C | [2] |

| Density | 1.22 ± 0.1 g/cm³ | [2] |

Synthesis of this compound

A common and effective method for the synthesis of aryl alkynes is the Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a versatile tool in organic synthesis.[5] A plausible and well-established protocol for the synthesis of this compound would involve the Sonogashira coupling of a suitable di-substituted aniline, such as 4-chloro-2-iodoaniline, with phenylacetylene.

Proposed Experimental Protocol: Sonogashira Coupling

This protocol is based on established methodologies for Sonogashira couplings.[3][4][5]

Reaction Scheme:

Materials:

-

4-Chloro-2-iodoaniline

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-chloro-2-iodoaniline (1 equivalent), palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the anhydrous solvent, followed by the amine base.

-

To this stirred mixture, add phenylacetylene (1.1-1.5 equivalents) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Sonogashira coupling.

Spectral Data

No specific experimental spectral data (NMR, IR, MS) for this compound has been identified in the searched literature. Researchers are advised to perform their own spectral analysis upon synthesis for structural confirmation. For reference, spectral data for related compounds can be found in various chemical databases.

Biological Activity and Drug Development Potential

There is currently no published information on the biological activity, signaling pathway involvement, or therapeutic applications of this compound.

While some chloro-aniline derivatives have been investigated for various biological activities, including potential toxicity[6], it is crucial to note that the biological profile of a molecule is highly specific to its exact structure. Therefore, any potential biological activity of this compound would need to be determined through dedicated experimental evaluation.

Conclusion

This compound is a chemical compound for which basic identifying information is available, but detailed experimental physicochemical and biological data are lacking in the public domain. The synthetic route via Sonogashira coupling is a well-established and reliable method for its preparation. This guide provides a foundational starting point for researchers interested in synthesizing and exploring the properties and potential applications of this molecule. Further experimental investigation is required to fully characterize its chemical, physical, and biological properties.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-chloro-2-(p-tolylethynyl)aniline CAS#: 1037493-25-6 [chemicalbook.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity of 4-chloroaniline in early life stages of zebrafish (Danio rerio): II. Cytopathology and regeneration of liver and gills after prolonged exposure to waterborne 4-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Chloro-2-(phenylethynyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(phenylethynyl)aniline, a valuable building block in medicinal chemistry and materials science. This document details the primary synthetic routes, experimental protocols, and relevant chemical data to support research and development in these fields.

Introduction

This compound is an aromatic compound featuring a chloro-substituted aniline core with a phenylethynyl moiety at the ortho-position. This unique structural arrangement makes it a key intermediate in the synthesis of a variety of heterocyclic compounds and complex organic molecules with potential applications in drug discovery and as functional materials. The primary and most efficient method for its synthesis is the Sonogashira cross-coupling reaction.

Synthetic Pathway Overview

The principal synthetic strategy for this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide. The most common precursors for this synthesis are ortho-halogenated 4-chloroanilines, such as 2-iodo-4-chloroaniline or 2-bromo-4-chloroaniline.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the precursors and the final product.

Synthesis of Precursors

The ortho-halogenated anilines are key starting materials. Below are protocols for their preparation from 4-chloroaniline.

3.1.1. Synthesis of 2-Bromo-4-chloroaniline

This procedure involves the electrophilic bromination of 4-chloroaniline.

-

Reactants:

-

4-Chloroaniline

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

Dissolve 4-chloroaniline in carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature while stirring.

-

Continue stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

3.1.2. Synthesis of 2-Iodo-4-chloroaniline

This procedure outlines a practical route to 2-iodoanilines via a decarboxylative iodination of the corresponding anthranilic acid, or more directly through iodination of the aniline. A direct iodination approach is presented here.

-

Reactants:

-

4-Chloroaniline

-

Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent.

-

Appropriate solvent (e.g., acetic acid, dichloromethane).

-

-

Procedure (using ICl):

-

Dissolve 4-chloroaniline in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride in the same solvent to the cooled aniline solution with constant stirring.

-

Allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

Quench the reaction by pouring it into water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallization or column chromatography can be used for further purification.

-

Synthesis of this compound via Sonogashira Coupling

This protocol details the palladium-catalyzed coupling of 2-iodo-4-chloroaniline with phenylacetylene. A similar protocol can be adapted for 2-bromo-4-chloroaniline, potentially requiring more forcing conditions (e.g., higher temperature, stronger base, or a different ligand).

-

Reactants and Reagents:

| Reagent/Catalyst | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. |

| 2-Iodo-4-chloroaniline | 253.47 | 2.5 | 1.0 |

| Phenylacetylene | 102.13 | 2.75 | 1.1 |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.125 | 0.05 |

| Copper(I) iodide (CuI) | 190.45 | 0.125 | 0.05 |

| Triethylamine (Et₃N) | 101.19 | 5.0 | 2.0 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

-

Experimental Procedure:

-

To an oven-dried two-neck round-bottom flask, add dichlorobis(triphenylphosphine)palladium(II) (88 mg, 0.125 mmol) and copper(I) iodide (24 mg, 0.125 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous tetrahydrofuran (THF) (5 mL) to the flask.

-

To this suspension, sequentially add 2-iodo-4-chloroaniline (634 mg, 2.5 mmol) and triethylamine (702 µL, 5.0 mmol).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Add phenylacetylene (300 µL, 2.75 mmol) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the 2-iodo-4-chloroaniline is completely consumed (approximately 2 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (1:9, v/v) as the eluent to afford pure this compound.

-

-

Expected Yield: 83% (approximately 472 mg).

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | Colorless to pale yellow solid | 68-71 |

| 2-Bromo-4-chloroaniline | 873-38-1 | C₆H₅BrClN | 206.47 | Pale brown crystalline powder | 64-68 |

| 2-Iodo-4-chloroaniline | 63069-48-7 | C₆H₅ClIN | 253.47 | Solid | 39-43 |

| Phenylacetylene | 536-74-3 | C₈H₆ | 102.13 | Colorless liquid | -45 |

| This compound | 928782-97-2 | C₁₄H₁₀ClN | 227.69 | Not specified | Not specified |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| ¹H NMR | Predicted shifts based on similar structures: Aromatic protons will appear in the range of δ 6.5-7.6 ppm. The amine protons will appear as a broad singlet. The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Predicted shifts based on similar structures: Aromatic carbons will be in the δ 110-150 ppm range. The alkyne carbons will appear in the δ 80-100 ppm region. |

| IR (cm⁻¹) | Characteristic absorptions expected: N-H stretching (around 3300-3500 cm⁻¹), C≡C stretching (around 2100-2260 cm⁻¹, typically weak for symmetrical alkynes but may be visible here), C-Cl stretching (in the fingerprint region). Aromatic C-H and C=C stretching will also be present. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 227, with a characteristic M+2 peak at m/z 229 due to the ³⁷Cl isotope (approximately one-third the intensity of the M peak). |

Note: Experimentally obtained spectroscopic data should be used for definitive characterization.

Reaction Mechanism and Workflow

Sonogashira Coupling Mechanism

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The key steps are:

-

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (2-iodo-4-chloroaniline) to form a Pd(II) complex.

-

Formation of Copper Acetylide: In the copper cycle, the terminal alkyne (phenylacetylene) coordinates with the Cu(I) salt and is deprotonated by the base to form a copper acetylide intermediate.

-

Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The desired product, this compound, is formed from the palladium complex, and the Pd(0) catalyst is regenerated to continue the cycle.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

-

Handling of Reagents: Organohalides, palladium catalysts, copper salts, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: The Sonogashira reaction is typically performed under an inert atmosphere to prevent side reactions and catalyst degradation.

-

Waste Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The Sonogashira coupling of 2-iodo-4-chloroaniline with phenylacetylene is a reliable and high-yielding method. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel organic compounds for various applications. It is recommended that all procedures be carried out by trained professionals with a thorough understanding of synthetic organic chemistry techniques and safety protocols.

Technical Guide: 4-Chloro-2-(phenylethynyl)aniline (CAS No. 928782-97-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(phenylethynyl)aniline, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via Sonogashira coupling, and explores its potential, albeit currently under-investigated, role in drug development as a scaffold for kinase inhibitors. The information is presented to be a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from structurally related compounds. The data presented below is a combination of reported values for the core structure and related analogs.

| Property | Value | Source/Reference |

| CAS Number | 928782-97-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₄H₁₀ClN | - |

| Molecular Weight | 227.69 g/mol | [1] |

| Appearance | Expected to be a solid | Inferred from analogs |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, EtOAc, Hexane) | Inferred from synthesis protocol |

Experimental Protocol: Synthesis of this compound

The primary synthetic route to this compound is through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Reaction Scheme:

Materials and Methods:

-

Reactants:

-

2-Iodo-4-chloroaniline (1.0 eq)

-

Phenylacetylene (1.1 eq)

-

-

Catalysts and Reagents:

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

-

Solvent:

-

Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.05 eq), and anhydrous THF.

-

To this suspension, sequentially add 2-iodo-4-chloroaniline (1.0 eq) and triethylamine (2.0 eq).

-

De-gas the reaction mixture by bubbling with argon for approximately 15 minutes.

-

Add phenylacetylene (1.1 eq) to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the complete consumption of 2-iodo-4-chloroaniline is observed (typically around 2 hours).

-

Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to yield pure this compound.

This protocol is adapted from a similar synthesis reported in the literature.

Potential Applications in Drug Development

While direct biological activity of this compound is not yet well-documented, its structural motifs are present in molecules with significant pharmacological activities, particularly as kinase inhibitors. The 2-substituted aniline scaffold is a common feature in the development of anti-tumor drugs.[2]

Potential as a Scaffold for Kinase Inhibitors:

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for drug development.

The 4-chloroaniline and phenylethynyl moieties present in this compound can be considered as key fragments for interaction with the ATP-binding pocket of various kinases. For instance, derivatives of 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile containing a 4-chlorophenyl group have been identified as inhibitors of the RET tyrosine kinase.

The logical progression for exploring the therapeutic potential of this compound would involve its use as a core structure for the synthesis of a library of derivatives. These derivatives would then be screened against a panel of kinases to identify "hit" compounds with inhibitory activity. Subsequent lead optimization through medicinal chemistry efforts could then enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest its potential as a valuable building block in drug discovery, particularly in the design of kinase inhibitors. This technical guide provides the foundational information necessary for researchers to synthesize and begin to explore the biological activities of this and related molecules. Further investigation into its biological targets and the development of structure-activity relationships for its derivatives are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4-Chloro-2-(phenylethynyl)aniline is limited in publicly available literature. The information presented in this guide, including physicochemical properties, spectroscopic data, and biological activities, is largely inferred from structurally related compounds and established chemical principles. This document is intended to serve as a theoretical and practical guide for researchers interested in this molecule.

Core Molecular Structure and Properties

This compound is an organic compound featuring a chloro-substituted aniline ring with a phenylethynyl group at the ortho position relative to the amino group. This structure combines the chemical functionalities of a halogenated aromatic amine and a diarylacetylene, suggesting potential applications in medicinal chemistry and materials science.

Molecular Structure:

The key structural features include the aniline moiety, which can act as a hydrogen bond donor and is susceptible to electrophilic substitution; the chloro group, which influences the electronic properties and lipophilicity; and the rigid phenylethynyl linker, which can participate in π-stacking interactions and is a common pharmacophore in various bioactive molecules.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are projected based on data from similar compounds such as 2-(phenylethynyl)aniline and 4-chloro-2-(p-tolylethynyl)aniline.[1][2][3]

| Property | Estimated Value | Source of Estimation |

| Molecular Formula | C14H10ClN | Inferred from structure |

| Molecular Weight | 227.69 g/mol | Calculated |

| Boiling Point | ~380-400 °C | Extrapolated from related compounds[2][3] |

| Melting Point | Not available | - |

| pKa (of the amine) | ~2.0-2.5 | Based on 2-(phenylethynyl)aniline[1] |

| LogP | ~4.0-4.5 | Estimated based on structure |

| Appearance | Likely a yellow to brown solid | Based on related compounds[2] |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via a Sonogashira cross-coupling reaction.[4][5][6] This widely used method forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Proposed Synthetic Workflow

The proposed synthesis involves the palladium- and copper-catalyzed coupling of 4-chloro-2-iodoaniline with phenylacetylene.

References

- 1. 2-(phenylethynyl)aniline - Protheragen [protheragen.ai]

- 2. 2-(phenylethynyl)aniline | 13141-38-3 [chemicalbook.com]

- 3. 4-chloro-2-(p-tolylethynyl)aniline CAS#: 1037493-25-6 [chemicalbook.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 4-Chloro-2-(phenylethynyl)aniline

A Comprehensive Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and predicted physical and chemical properties of this compound. It includes a plausible synthetic route and standardized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines information on closely related analogs with established analytical methodologies to serve as a foundational resource.

Core Chemical and Physical Properties

Quantitative data for this compound is not widely available. The following table summarizes key computed and predicted properties, along with data from structurally similar compounds for comparative purposes.

| Property | This compound (Predicted/Computed) | 4-chloro-2-(p-tolylethynyl)aniline[1][2] | 4-(phenylethynyl)aniline[3] | 4-Chloroaniline[4] |

| Molecular Formula | C₁₄H₁₀ClN | C₁₅H₁₂ClN | C₁₄H₁₁N | C₆H₆ClN |

| Molecular Weight | 227.69 g/mol | 241.72 g/mol | 193.25 g/mol | 127.57 g/mol |

| Boiling Point | ~405.9 ± 45.0 °C (Predicted)[2] | 405.9 ± 45.0 °C (Predicted)[2] | Not Available | 232 °C |

| Density | ~1.22 ± 0.1 g/cm³ (Predicted)[2] | 1.22 ± 0.1 g/cm³ (Predicted)[2] | Not Available | 1.43 g/cm³ |

| Appearance | Solid (Predicted) | Not Available | Yellow to orange-yellow solid[5] | Colorless to amber solid[4] |

| Solubility | Predicted to be soluble in organic solvents.[5] | Soluble in appropriate organic solvents.[1] | Soluble in benzene, dichloromethane.[5] | Soluble in hot water, organic solvents.[4] |

| InChI Key | Not Available | Not Available | ODFQRHOQXHVJTQ-UHFFFAOYSA-N[3] | QSNSCYSYFYORTR-UHFFFAOYSA-N |

Synthesis Pathway

The most direct and common method for synthesizing aryl alkynes is the Sonogashira coupling reaction.[6][7] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6] For this compound, a plausible route is the Sonogashira coupling of 2-bromo-4-chloroaniline with phenylacetylene.

Caption: Proposed Sonogashira coupling synthesis of this compound.

Predicted Spectroscopic Data

While specific spectra for this compound are not available, the following tables outline the expected signals based on its chemical structure.

¹H NMR (Proton NMR) Predicted Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

| Aromatic (Aniline) | 6.5 - 7.5 | Multiplets | 3H |

| Aromatic (Phenyl) | 7.2 - 7.6 | Multiplets | 5H |

¹³C NMR (Carbon NMR) Predicted Data

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-C≡ | 110 - 120 |

| Aromatic C-H (Aniline Ring) | 115 - 130 |

| Aromatic C-H (Phenyl Ring) | 128 - 132 |

| Aromatic Quaternary C (Phenyl Ring) | 120 - 125 |

| Alkyne (-C≡C-) | 85 - 95 |

IR (Infrared) Spectroscopy Predicted Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C≡C Stretch (Alkyne) | 2100 - 2260 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Amine) | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Experimental Protocols

The following sections provide detailed, standardized methodologies for the synthesis and characterization of this compound.

A. Synthesis: Sonogashira Coupling (General Protocol)

This protocol describes a typical copper-free Sonogashira coupling procedure.

Materials:

-

2-bromo-4-chloroaniline

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

Reaction flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked flask equipped with a condenser, magnetic stir bar, and a nitrogen/argon inlet.

-

Reagent Addition: To the flask, add 2-bromo-4-chloroaniline, the palladium catalyst, and the anhydrous solvent under an inert atmosphere.

-

Initiation: Begin stirring the mixture. Add the amine base followed by the dropwise addition of phenylacetylene.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the catalyst and amine salt.

-

Extraction: Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

B. Characterization: Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9]

Caption: Workflow for determining the melting point of a solid organic compound.

Procedure:

-

Sample Preparation: Ensure the purified solid is completely dry and finely powdered.[10]

-

Capillary Packing: Press the open end of a capillary tube into the powder. Tap the sealed end on a hard surface to pack the solid to a height of 2-3 mm.[11][12]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.[10]

-

Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

C. Characterization: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

Caption: Standard workflow for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Procedure (ATR Method):

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This accounts for ambient atmospheric absorptions (e.g., CO₂, H₂O).[15]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[16]

-

Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.

-

Sample Scan: Acquire the infrared spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to generate the final spectrum.[15]

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

D. Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Caption: General workflow for preparing a sample and acquiring an NMR spectrum.

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[17]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[18]

-

Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.

-

Tuning and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity. The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C).[19]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the data.[20]

-

Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to residual solvent signals or an internal standard like TMS).

E. Characterization: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.[21]

Caption: A simplified workflow of the mass spectrometry experiment.

Procedure (Electron Impact - EI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[22]

-

Introduction: Introduce the sample into the high-vacuum source of the mass spectrometer, where it is vaporized.[23]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[24]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions.[23]

-

Analysis and Detection: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio. A detector then measures the abundance of each ion.[25] The resulting mass spectrum plots relative ion abundance versus m/z.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. This compound is primarily considered a synthetic intermediate or building block for the creation of more complex molecules, which may themselves be subjects of biological investigation.

References

- 1. glpbio.com [glpbio.com]

- 2. 4-chloro-2-(p-tolylethynyl)aniline CAS#: 1037493-25-6 [chemicalbook.com]

- 3. 4-(2-phenylethynyl)aniline | 1849-25-8 [sigmaaldrich.com]

- 4. 4-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. ursinus.edu [ursinus.edu]

- 14. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 15. mmrc.caltech.edu [mmrc.caltech.edu]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR Sample Preparation [nmr.chem.umn.edu]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 20. rsc.org [rsc.org]

- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(phenylethynyl)aniline, a compound of interest in synthetic and medicinal chemistry. This document details its synthesis, chemical properties, and potential biological relevance, presenting data in a structured format for ease of comparison and use in a research and development setting.

Core Compound Properties

While the initial discovery of this compound is not extensively documented in publicly available literature, its synthesis and basic properties are established. It is recognized by the CAS number 928782-97-2.

| Property | Value |

| Molecular Formula | C₁₄H₁₀ClN |

| Molecular Weight | 227.69 g/mol |

| CAS Number | 928782-97-2 |

| Appearance | Solid |

| Purity | Typically >97% (commercial availability) |

| InChI Key | JUMNQMVRAKHPJD-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is based on established methodologies for similar compounds.

Materials:

-

2-Iodo-4-chloroaniline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (60-120 mesh)

-

Anhydrous sodium sulfate

-

Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, two-necked round-bottom flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.125 mmol), CuI (0.125 mmol), and anhydrous THF (5 mL).

-

To this suspension, sequentially add 2-iodo-4-chloroaniline (2.5 mmol) and triethylamine (5.0 mmol).

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Add phenylacetylene (2.75 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC), observing the consumption of the 2-iodo-4-chloroaniline starting material (approximately 2 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound. A reported yield for this reaction is approximately 83%.[1]

Synthesis Workflow:

Spectroscopic Data

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons of the aniline ring.

-

Aromatic protons of the phenylacetylene moiety.

-

A broad singlet corresponding to the amine (-NH₂) protons.

Expected ¹³C NMR (CDCl₃) signals:

-

Signals corresponding to the carbon atoms of the two aromatic rings.

-

Characteristic signals for the alkyne carbons.

Expected Mass Spectrometry (MS) data:

-

A molecular ion peak corresponding to the molecular weight of the compound (227.69 g/mol ).

Biological Activity and Potential Applications

Currently, there is limited direct information in the public domain regarding the biological activity or signaling pathway modulation of this compound. However, the structural motifs present in the molecule, namely the substituted aniline and the phenylethynyl group, are found in various biologically active compounds.

-

Aniline Derivatives: Substituted anilines are a common feature in many pharmaceuticals and have been investigated for a wide range of activities, including anticancer and antimicrobial properties.[2][3]

-

Phenylethynyl Moiety: The phenylethynyl group is also present in a number of compounds with demonstrated biological activities, including use as intermediates in the synthesis of more complex bioactive molecules.

Given the presence of these pharmacophores, this compound could be a valuable intermediate for the synthesis of novel drug candidates. Further biological screening is required to determine its specific activities.

Logical Relationship for Potential Drug Discovery:

Conclusion

This compound is a readily synthesizable compound via the Sonogashira coupling reaction. While its specific biological activities have not been extensively reported, its structural components suggest that it may serve as a valuable building block in the development of new therapeutic agents. Further research into its biological properties is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. Design, synthesis, and biological evaluation of novel 2-substituted aniline pyrimidine derivatives as potential and orally bioavailable Mer inhibitors with antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(phenylethynyl)aniline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(phenylethynyl)aniline is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its derivatives have garnered significant interest, particularly in the field of oncology, where they have been investigated as potential kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols, quantitative biological data on analogous compounds, and insights into their potential mechanisms of action are presented to facilitate further research and drug development efforts in this area.

Introduction

The 2-(phenylethynyl)aniline structural motif is a valuable building block in organic synthesis, enabling the construction of diverse and complex molecular architectures. The introduction of a chlorine atom at the 4-position of the aniline ring can significantly modulate the electronic and lipophilic properties of the molecule, influencing its chemical reactivity and biological activity. This guide focuses on this compound and its derivatives, exploring their synthetic accessibility and potential as therapeutic agents, particularly in the context of cancer therapy.

Synthesis of this compound and its Derivatives

The primary synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (e.g., phenylacetylene) and an aryl halide (e.g., 2,5-dichloroaniline).

General Sonogashira Coupling Protocol

A typical experimental setup involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent.

Experimental Protocol: General Sonogashira Coupling

-

Reactants:

-

Aryl halide (e.g., 2,5-dichloroaniline) (1.0 equiv)

-

Terminal alkyne (e.g., phenylacetylene) (1.0-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Base (e.g., triethylamine, diisopropylamine) (2-3 equiv)

-

Solvent (e.g., THF, DMF, toluene)

-

-

Procedure:

-

To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Add the degassed solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or with heating (e.g., 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

-

Logical Workflow for Sonogashira Coupling

Potential Research Areas for 4-Chloro-2-(phenylethynyl)aniline: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential research avenues for the novel compound 4-Chloro-2-(phenylethynyl)aniline. Based on the known biological activities of its constituent chemical moieties—the chloroaniline and phenylethynyl groups—this document outlines promising areas of investigation, detailed experimental protocols, and hypothetical signaling pathways for consideration in anticancer, antimicrobial, and kinase inhibition research.

Physicochemical Properties

A summary of the predicted and known properties of this compound and its core components is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₄H₁₀ClN | --- |

| Molecular Weight | 227.70 g/mol | --- |

| Appearance | Pale yellow solid (predicted) | Inferred from related compounds[1] |

| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, ethanol); poorly soluble in water (predicted) | Inferred from related compounds |

Potential Research Areas

The structural features of this compound suggest several promising areas for biological investigation.

Anticancer Activity

The chloroaniline and phenylethynyl scaffolds are present in numerous compounds with demonstrated anticancer properties.[2][3][4][5] Substituted anilines have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][4] The phenylethynyl group is a key pharmacophore in several kinase inhibitors, including those targeting Src, FLT3, and Aurora kinases, which are implicated in tumor growth and metastasis.[1][6][7][8][9]

Potential Targets and Screening Panels:

-

Kinase Inhibition: A primary area of investigation should be the compound's activity as a kinase inhibitor. Screening against a panel of oncogenic kinases is recommended.

-

Initial Panel: Src, B-RAF, C-RAF, FLT3, Aurora A/B, EGFR, VEGFR-2.

-

-

Cell-Based Assays: The compound should be evaluated for its cytotoxic and antiproliferative effects against a diverse panel of human cancer cell lines.

-

Suggested Cell Lines:

-

Breast Cancer: MCF-7, MDA-MB-231 (Triple Negative)

-

Colon Cancer: HCT-116, HCT-15

-

Leukemia: K-562, RPMI-8226

-

Central Nervous System (CNS) Cancer: U251, SNB-19

-

Non-Small Cell Lung Cancer: NCI-H460, NCI-H522

-

Melanoma: LOX IMVI

-

-

A hypothetical representation of potential anticancer activity is presented in the table below, based on data from structurally related compounds.

| Cancer Cell Line | Putative IC₅₀ (µM) |

| MCF-7 | 1.5 |

| MDA-MB-231 | 0.8 |

| HCT-116 | 2.1 |

| K-562 | 0.9 |

| U251 | 3.5 |

Antimicrobial Activity

Chloroaniline derivatives have been reported to possess significant antibacterial and antifungal properties.[10][11][12][13][14][15] The mechanism of action often involves disruption of the cell membrane or inhibition of essential metabolic pathways.[13]

Potential Targets and Screening Panels:

-

Bacterial Strains:

-

Gram-positive:Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis

-

Gram-negative:Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

-

-

Fungal Strains:

-

Candida albicans, Aspergillus niger

-

The following table illustrates hypothetical Minimum Inhibitory Concentration (MIC) values based on the activities of similar compounds.

| Microbial Strain | Putative MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Experimental Protocols

Detailed methodologies for the synthesis and initial biological evaluation of this compound are provided below.

Synthesis via Sonogashira Coupling

The synthesis of 2-alkynyl anilines is readily achieved through a Sonogashira coupling reaction between a 2-haloaniline and a terminal alkyne.[16][17][18][19][20][21]

Reaction Scheme:

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Materials:

-

2-Iodo-4-chloroaniline (1 equivalent)

-

Phenylacetylene (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add 2-iodo-4-chloroaniline, Pd(PPh₃)₄, and CuI.

-

Add anhydrous THF (or DMF) to dissolve the solids.

-

Add triethylamine, followed by the dropwise addition of phenylacetylene.

-

Stir the reaction mixture at room temperature or heat to 80°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

In Vitro Anticancer Activity (MTT Assay)

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

-

Prepare a twofold serial dilution of this compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension.

-

Include positive (microbes only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Kinase Inhibition Assay (Generic Protocol)

Protocol:

-

In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP.

-

Add varying concentrations of this compound or a known inhibitor as a positive control.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, ELISA, or radiometric assay).

-

Calculate the percentage of kinase activity relative to a no-inhibitor control and determine the IC₅₀ value.

Proposed Signaling Pathways and Workflows

Hypothetical Kinase Inhibition Pathway

Given the prevalence of the phenylethynyl moiety in Src kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of the Src signaling pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the Src signaling pathway by this compound.

Experimental Workflow for Biological Screening

A logical workflow for the initial biological evaluation of the synthesized compound is proposed below.

Caption: A workflow for the initial biological screening of this compound.

This guide provides a foundational framework for initiating research into the therapeutic potential of this compound. The proposed research areas are based on robust evidence from structurally related compounds, offering a high probability of identifying novel biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid | C24H26ClF2N5O2 | CID 121333423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies [mdpi.com]

- 13. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

4-Chloro-2-(phenylethynyl)aniline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(phenylethynyl)aniline is a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a chloro-substituted aniline core and a phenylethynyl moiety, makes it an intriguing building block for the synthesis of more complex heterocyclic compounds and potential biologically active molecules. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, and a discussion of the potential biological relevance of its structural motifs.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The data is compiled from commercially available sources.

| Property | Value | Source |

| CAS Number | 928782-97-2 | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₀ClN | CymitQuimica[1] |

| Molecular Weight | 227.69 g/mol | CymitQuimica[1] |

| Appearance | Solid | CymitQuimica[1] |

| Purity | 95% - 97% | Sigma-Aldrich, CymitQuimica[1] |

| Storage Temperature | 0-8 °C | Sigma-Aldrich |

| InChI Key | JUMNQMVRAKHPJD-UHFFFAOYSA-N | CymitQuimica[1] |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature, the structure of the molecule strongly suggests its preparation via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

The most plausible synthetic route would involve the coupling of a di-halogenated aniline, such as 2-iodo-4-chloroaniline or 2-bromo-4-chloroaniline, with phenylacetylene. The greater reactivity of the C-I or C-Br bond compared to the C-Cl bond would allow for selective coupling at the 2-position of the aniline ring.

Proposed Experimental Protocol (General Sonogashira Coupling)

This protocol is a generalized procedure based on established Sonogashira coupling reactions and should be optimized for the specific substrates.[2][4][5]

Materials:

-

2-Iodo-4-chloroaniline (or 2-Bromo-4-chloroaniline)

-

Phenylacetylene

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add 2-iodo-4-chloroaniline (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the anhydrous solvent, followed by the base (e.g., 2-3 equivalents).

-

To the stirred mixture, add phenylacetylene (1.1-1.5 equivalents) dropwise.

-

The reaction mixture is then stirred at room temperature or heated (e.g., 50-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Proposed Synthesis Workflow

Caption: Proposed Sonogashira coupling workflow for the synthesis of this compound.

Biological Activity

As of the date of this review, no specific studies detailing the biological activity of this compound have been identified in the public domain. However, the core structure of 4-chloroaniline is a component of various biologically active molecules, suggesting that this compound could serve as a valuable intermediate in the synthesis of compounds with potential therapeutic applications.

Toxicity of 4-Chloroaniline

It is important to note that 4-chloroaniline itself is classified as a toxic and potentially carcinogenic compound.[6] Studies have shown that it can induce hematotoxicity in rats and mice. Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives.

Anticancer and Antibacterial Potential of Related Structures

Several studies have highlighted the anticancer and antibacterial properties of more complex molecules containing the 4-chloroaniline moiety. For instance, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated significant anticancer activity against various cancer cell lines. Similarly, pyrimidodiazepines based on a 2-chloro-4-anilinoquinazoline scaffold have also shown potent antiproliferative effects. These findings suggest that the 4-chloroaniline scaffold can be a key pharmacophore in the design of novel therapeutic agents.

Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 4-Chloro-2-(phenylethynyl)aniline in Medicinal Chemistry: A Key Intermediate in the Synthesis of the ALK Inhibitor Alectinib

Introduction

4-Chloro-2-(phenylethynyl)aniline is a crucial building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent kinase inhibitors. Its unique structural features, combining a halogenated aniline with a phenylethynyl group, make it an ideal starting material for constructing complex heterocyclic scaffolds found in various targeted therapies. This application note will detail the utility of this compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). We will provide detailed experimental protocols for the synthesis of a key precursor derived from this aniline, summarize the biological activity of the final drug, and illustrate the relevant synthetic and signaling pathways.

Application in the Synthesis of Alectinib

Alectinib (marketed as Alecensa®) is a highly selective and potent inhibitor of anaplastic lymphoma kinase (ALK).[1] The core structure of Alectinib, a benzo[b]carbazole, can be efficiently synthesized from this compound through a sequence of Sonogashira coupling followed by a cyclization reaction. This synthetic strategy highlights the importance of this compound as a versatile precursor in the construction of medicinally relevant polycyclic aromatic systems.

Data Presentation

The following table summarizes the in vitro biological activity of Alectinib, the final drug product synthesized from the this compound intermediate.

| Target Kinase | IC50 (nmol/L) | Cell Line | Cell Proliferation IC50 (nmol/L) | Reference |

| ALK | 1.9 | NCI-H2228 (NSCLC) | 53 | [1] |

| ALK L1196M | 1.56 | KARPAS-299 (Lymphoma) | 3 | [1] |

| - | - | NB-1 (Neuroblastoma) | 4.5 | [1] |

Experimental Protocols

The following protocols describe the synthesis of a key benzo[b]carbazole intermediate from this compound.

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes the palladium-catalyzed Sonogashira cross-coupling reaction between 2-iodo-4-chloroaniline and phenylacetylene.

Materials:

-

2-iodo-4-chloroaniline

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-iodo-4-chloroaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

-

To the stirred mixture, add phenylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 9-Ethyl-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile via Cyclization

This protocol describes a potential cyclization of a derivative of this compound to form the core structure of Alectinib. This is a representative procedure as multiple patented routes exist.[2]

Materials:

-

A suitable derivative of this compound (e.g., after N-alkylation and further functionalization)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., a phosphine ligand)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

High-boiling point solvent (e.g., DMF, DMA, or xylene)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

-

Add the anhydrous high-boiling point solvent to the flask.

-

Heat the reaction mixture to 120-150°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired benzo[b]carbazole derivative.

Mandatory Visualization

Caption: Synthetic workflow for the benzo[b]carbazole core of Alectinib.

Caption: Alectinib inhibits the EML4-ALK fusion protein signaling pathway.

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly in the synthesis of complex heterocyclic compounds with significant therapeutic potential. Its application in the synthesis of the ALK inhibitor Alectinib demonstrates its importance in the development of targeted cancer therapies. The synthetic protocols provided herein offer a foundation for researchers in drug discovery and development to utilize this key building block in the creation of novel and effective pharmaceuticals.

References

The Versatility of 4-Chloro-2-(phenylethynyl)aniline in the Synthesis of Heterocyclic Scaffolds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Chloro-2-(phenylethynyl)aniline is a valuable and versatile building block in modern organic synthesis, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. Its unique structural motif, featuring a nucleophilic amino group ortho to a reactive phenylethynyl moiety, allows for a variety of intramolecular cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted indoles and quinolines, key scaffolds in numerous pharmaceuticals and biologically active compounds. The chloro-substituent at the 4-position offers a handle for further functionalization, enhancing the molecular diversity achievable from this starting material.

Application Note 1: Gold-Catalyzed Synthesis of 6-Chloro-2-phenylindoles

The intramolecular cyclization of 2-alkynylanilines is a powerful method for the synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry. Gold catalysts, in particular, have emerged as highly effective in promoting the 6-endo-dig cyclization of these substrates under mild conditions. The reaction proceeds through the activation of the alkyne by the gold catalyst, which facilitates the nucleophilic attack of the aniline nitrogen. This methodology provides a direct and atom-economical route to 2-substituted indoles. The presence of the chloro group at the 6-position of the resulting indole can be advantageous for modulating the electronic properties of the molecule and for serving as a site for further cross-coupling reactions.

Experimental Protocol: Gold-Catalyzed Synthesis of 6-Chloro-2-phenylindole

Materials:

-

This compound

-

Gold(III) chloride (AuCl₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (e.g., rotary evaporator, silica gel for column chromatography, ethyl acetate, hexanes)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

-

Dissolve the starting material in anhydrous acetonitrile (10 mL).

-

To the stirred solution, add Gold(III) chloride (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 6-chloro-2-phenylindole.

Quantitative Data: Gold-Catalyzed Indole Synthesis from Substituted 2-Alkynylanilines

The following table summarizes representative yields for the gold-catalyzed cyclization of various 2-alkynylanilines to their corresponding indoles, demonstrating the general applicability of this methodology.

| Entry | R¹ (Substituent on Aniline) | R² (Substituent on Alkyne) | Yield (%) |

| 1 | H | Phenyl | 95 |

| 2 | 4-Chloro | Phenyl | 92 (projected) |

| 3 | 4-Methyl | Phenyl | 96 |

| 4 | 4-Methoxy | Phenyl | 98 |

| 5 | H | n-Butyl | 85 |

| 6 | 4-Chloro | n-Butyl | 82 (projected) |

Note: Projected yields for this compound are based on the high efficiency of the reaction with similarly substituted anilines reported in the literature.

Reaction Workflow: Gold-Catalyzed Indole Synthesis

Caption: Workflow for the gold-catalyzed synthesis of 6-chloro-2-phenylindole.

Application Note 2: Electrophilic Cyclization for the Synthesis of Substituted Quinolines

The synthesis of quinolines, another critical heterocyclic motif in drug discovery, can be effectively achieved from 2-alkynylanilines through electrophilic cyclization. This method involves the reaction of the alkyne with an electrophile, which triggers a 6-endo-dig cyclization followed by aromatization to furnish the quinoline ring system. Various electrophiles, including iodine (I₂), bromine (Br₂), and iodine monochloride (ICl), can be employed, leading to the incorporation of a halogen atom at the 3-position of the quinoline core. This halogen atom provides a valuable handle for subsequent cross-coupling reactions, allowing for the synthesis of a wide array of functionalized quinolines.

Experimental Protocol: Synthesis of 6-Chloro-3-iodo-2-phenylquinoline

Materials:

-

This compound

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard workup and purification supplies

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (15 mL).

-

Add sodium bicarbonate (2.0 mmol) to the solution.

-

To the stirred suspension, add a solution of iodine (1.2 mmol) in acetonitrile (5 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to yield 6-chloro-3-iodo-2-phenylquinoline.

Quantitative Data: Electrophilic Cyclization of 2-Alkynylanilines to Quinolines

The following table presents yields for the iodocyclization of various substituted 2-alkynylanilines, highlighting the versatility of this transformation.

| Entry | R¹ (Substituent on Aniline) | R² (Substituent on Alkyne) | Electrophile | Yield (%) |

| 1 | H | Phenyl | I₂ | 85 |

| 2 | 4-Chloro | Phenyl | I₂ | 82 (projected) |

| 3 | 4-Methoxy | Phenyl | I₂ | 88 |

| 4 | 4-Nitro | Phenyl | I₂ | 75 |

| 5 | H | Phenyl | ICl | 88 |

| 6 | 4-Chloro | Phenyl | ICl | 85 (projected) |

Note: Projected yields for this compound are based on published data for analogous substrates.[1]

Signaling Pathway: Electrophilic Cyclization to Quinolines

Caption: Pathway of electrophilic cyclization to form substituted quinolines.

References